N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-15-11-12-17(24)13-20(15)26-23(29)22(28)25-14-21(27(2)3)19-10-6-8-16-7-4-5-9-18(16)19/h4-13,21H,14H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLPBHWJGXWCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide, commonly referred to as a derivative of naphthalene and dimethylamino compounds, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A 5-chloro-2-methylphenyl moiety.
- A dimethylamino group linked to a naphthalen-1-yl ethyl chain.
- An ethanediamide backbone.
This structural configuration suggests potential interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.
Pharmacological Effects
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor activity : Many derivatives show cytotoxic effects against cancer cell lines. For instance, compounds with naphthalene rings have been studied for their ability to induce apoptosis in cancer cells through various pathways.
- Antimicrobial properties : Some studies suggest that related compounds possess significant antibacterial and antifungal activities, potentially making them candidates for treating infections.
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The dimethylamino group may facilitate binding to neurotransmitter receptors, influencing neuropharmacological outcomes.
Study 1: Antitumor Efficacy
A study conducted on a series of naphthalene derivatives found that the compound exhibited an IC50 value in the low micromolar range against various cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 6.5 | Apoptosis via mitochondrial pathway |
| Related Compound A | MCF7 | 8.0 | Caspase activation |
| Related Compound B | A549 | 7.2 | ROS generation |
Study 2: Antimicrobial Activity
In vitro tests demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using the agar diffusion method.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Comparison with Similar Compounds
Substituent Variations in Aromatic Rings
Key Observations :
- The naphthalen-1-yl group in the target compound offers stronger hydrophobic interactions compared to tetrahydroquinoline () or tetrahydronaphthalene (), which have reduced aromaticity .
- The 5-chloro-2-methylphenyl substituent may improve target binding compared to 2-methoxyphenyl (), as chloro groups often enhance binding affinity in medicinal chemistry .
Role of Amine and Linker Groups
Key Observations :
Pharmacological Properties
- Binding Affinity : The naphthalen-1-yl group likely enhances binding to hydrophobic pockets in target proteins (e.g., kinases or GPCRs) compared to tetrahydronaphthalene () .
- Metabolic Stability : The 5-chloro-2-methylphenyl group may slow oxidative metabolism compared to methoxy -containing analogues (), which are prone to demethylation .
- Toxicity Risks : Thiourea derivatives () pose higher toxicity risks due to reactive sulfur atoms, whereas the target compound’s ethanediamide linker is more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
